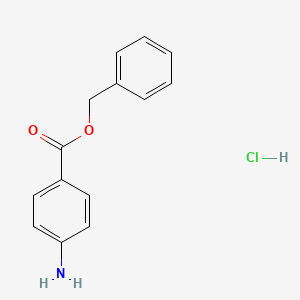
Benzyl 4-aminobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-aminobenzoate hydrochloride is a chemical compound with the molecular formula C14H14ClNO2. It is a derivative of 4-aminobenzoic acid, where the carboxyl group is esterified with benzyl alcohol, and the resulting ester is converted to its hydrochloride salt. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Mechanism of Action
Target of Action
Benzyl 4-aminobenzoate hydrochloride, also known as Benzocaine, primarily targets sodium channels in nerve cells . These channels play a crucial role in the transmission of nerve impulses .
Mode of Action
Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . As a result, nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .
Biochemical Pathways
The primary biochemical pathway affected by Benzocaine is the nerve impulse transmission pathway . By blocking sodium channels, Benzocaine inhibits the transmission of nerve impulses, leading to a local anesthetic effect . It’s also worth noting that Benzocaine derivatives have shown promising features that could be correlated with their biological activities, including antimicrobial, anti-inflammatory, and anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s known that Benzocaine, due to its low pKa value (2.6) and solubility in aqueous conditions (0.4 mg/ml), remains localized in wounds, which is relevant to provide long-term pain relief .
Result of Action
The primary result of Benzocaine’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . It’s also used for local anesthesia in dentistry and minor trauma .
Biochemical Analysis
Biochemical Properties
Benzyl 4-aminobenzoate hydrochloride can participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Metabolic Pathways
This compound might be involved in metabolic pathways related to folate synthesis, given that its parent compound, PABA, is an intermediate in the synthesis of folate by bacteria, plants, and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-aminobenzoate hydrochloride typically involves the esterification of 4-aminobenzoic acid with benzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The resulting benzyl 4-aminobenzoate is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Esterification: 4-aminobenzoic acid is reacted with benzyl alcohol in the presence of an acid catalyst.
Purification: The crude ester is purified through recrystallization or distillation.
Conversion to Hydrochloride: The purified ester is treated with hydrochloric acid to form the hydrochloride salt, which is then isolated and dried.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzoic acid and benzyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed:
Hydrolysis: 4-aminobenzoic acid and benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl 4-aminobenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its local anesthetic properties, similar to other 4-aminobenzoate derivatives.
Industry: Used in the formulation of certain pharmaceuticals and as a reagent in chemical synthesis.
Comparison with Similar Compounds
Benzocaine: An ethyl ester of 4-aminobenzoic acid, commonly used as a local anesthetic.
Procaine: Another local anesthetic with a similar structure but with a different ester group.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness: Benzyl 4-aminobenzoate hydrochloride is unique due to its specific ester group (benzyl) and its hydrochloride salt form, which may confer different solubility and stability properties compared to its analogs.
Properties
IUPAC Name |
benzyl 4-aminobenzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;/h1-9H,10,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUPRLAPQNVKST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
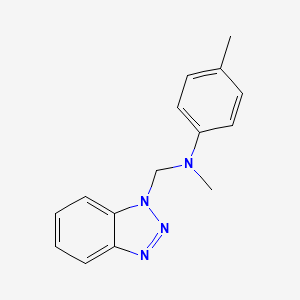
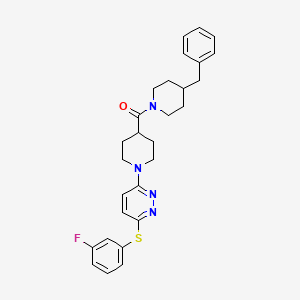
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2362751.png)
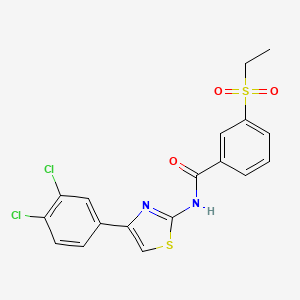
![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)
![[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride](/img/structure/B2362755.png)
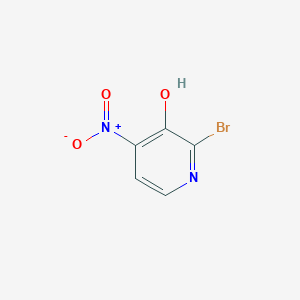
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)
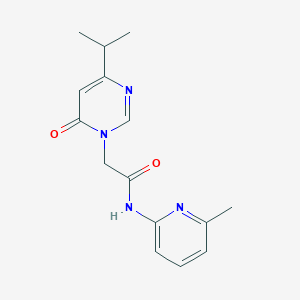
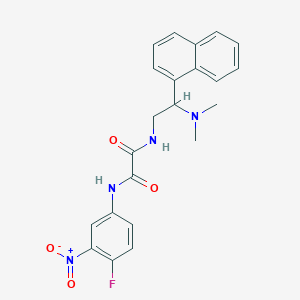
![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)
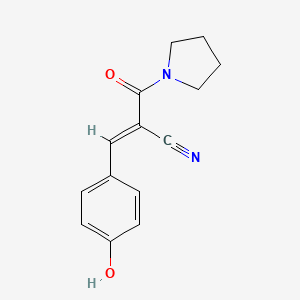
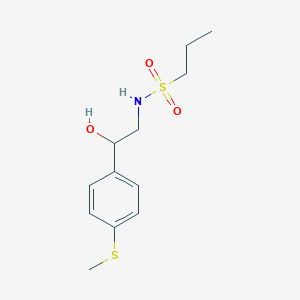
![3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2362771.png)
